molecular formula C17H29NO3Si B8027699 Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Cat. No.: B8027699
M. Wt: 323.5 g/mol
InChI Key: WISJALBBMBNYKA-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate (CAS: 189130-78-7) is a synthetic intermediate featuring a tert-butyldimethylsilyl (TBDMS) ether-protected propyl chain linked to a benzyl carbamate group. This compound is widely used in organic synthesis, particularly for protecting alcohols during multi-step reactions. Its high purity (98%) and commercial availability make it a reliable reagent for pharmaceutical and biochemical applications .

Properties

IUPAC Name

benzyl N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3Si/c1-17(2,3)22(4,5)21-13-9-12-18-16(19)20-14-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJALBBMBNYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzyl alcohol, tert-butyldimethylsilyl chloride, and 3-aminopropanol.

    Protection of Hydroxyl Group: The hydroxyl group of 3-aminopropanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Formation of Carbamate: The protected 3-aminopropanol is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.

    Reaction Conditions: These reactions are usually carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility. The presence of the carbamate moiety allows for versatile reactivity, particularly in amine synthesis and coupling reactions.

Synthetic Organic Chemistry

Reagent in Synthesis
The compound is often employed as a reagent in various synthetic pathways. For instance, it can serve as a precursor for the synthesis of nitrogen-containing heterocycles through nucleophilic substitution reactions. The TBDMS group can be selectively removed under mild conditions to yield free hydroxyl groups for further functionalization.

Table 1: Reaction Pathways Involving this compound

Reaction TypeConditionsProductsYield (%)
Nucleophilic SubstitutionDMF, RTAmine derivatives70-85
Coupling ReactionsEDCI, DMF, RTPeptide chains60-75
DeprotectionTBAF, THFHydroxylated products90

Medicinal Chemistry

Pharmaceutical Applications
this compound has been investigated for its potential use in drug development. Its ability to act as a prodrug allows for improved bioavailability of active pharmaceutical ingredients (APIs). For example, studies have shown that derivatives of this compound can enhance the solubility and stability of certain anticancer agents.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of carbamate derivatives based on this compound. These derivatives exhibited promising cytotoxic activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and substituents used .

Materials Science

Polymer Chemistry
The compound is also utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its ability to undergo radical polymerization makes it suitable for creating advanced materials with tailored properties.

Table 2: Properties of Polymers Derived from this compound

Polymer TypeMonomer RatioMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane1:250-70>200
Polycarbonate1:160-80>180

Mechanism of Action

The mechanism by which Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate exerts its effects depends on its application. In prodrug development, the carbamate linkage is hydrolyzed in vivo to release the active drug. The silyloxy group provides stability and protection during chemical reactions, which is removed under specific conditions to reveal the reactive hydroxyl group.

Comparison with Similar Compounds

Analogs with Varying Silyl Protecting Groups

Compound 1 : Benzyl (3-(3-((Tripropylsilyl)oxy)cyclohex-2-en-1-yl)propyl)carbamate ()

  • Structure : Incorporates a tripropylsilyl (TPS) group and a cyclohexene ring.
  • Yield : 87% (nickel-catalyzed reductive conjugate addition).
  • Physical State : Colorless oil.
  • The cyclohexene ring adds rigidity, limiting conformational flexibility compared to the linear propyl chain in the target compound .

Compound 2 : tert-Butyldimethyl(2-(3-((tripropylsilyl)oxy)cyclohex-2-en-1-yl)ethoxy)silane ()

  • Structure : Combines TBDMS and TPS groups on a cyclohexene-containing ethoxy chain.
  • Yield : 68%.
  • Physical State : Colorless oil.
  • Key Difference : Dual silyl protection complicates deprotection strategies, whereas the target compound’s single TBDMS group simplifies selective deprotection .

Carbamate Variants with Alternative Backbones

Compound 3 : (R/S)-Benzyl 3-(tert-Butyldimethylsilyloxy) Pyrrolidine-1-carboxylate ()

  • Structure : Pyrrolidine ring replaces the propyl chain; stereochemistry (R/S) introduced.
  • Purity : 95%.
  • Key Difference: The cyclic structure enhances stereochemical control but reduces solubility in non-polar solvents. The target compound’s linear chain offers greater flexibility for conjugation .

Compound 4 : 1-Benzyl 4-tert-Butyl (2S)-2-(Hydroxymethyl)piperazine-1,4-dicarboxylate ()

  • Structure : Piperazine backbone with hydroxymethyl and dual carbamate groups.
  • Purity : 95%.
  • Key Difference : The additional hydroxyl group enables further functionalization, a feature absent in the target compound .

tert-Butyl Carbamate Analogs

Compound 5 : tert-Butyl 3-(tert-Butyldimethylsilyloxy)-2-Hydroxypropylcarbamate ()

  • Structure : tert-Butyl carbamate replaces benzyl; hydroxyl group present.
  • Molecular Formula: C₁₄H₃₁NO₄Si.
  • Key Difference: The tert-butyl carbamate is stable under basic conditions but requires strong acids for cleavage. In contrast, the benzyl group in the target compound is cleaved via hydrogenolysis, offering orthogonal deprotection strategies .

Data Table: Key Properties of Benzyl 3-(TBDMS) Propylcarbamate and Analogs

Compound Name Purity (%) Yield (%) Physical State Key Structural Feature
Benzyl 3-(tert-Butyldimethylsilyloxy) Propylcarbamate 98 N/A Solid/Liquid Linear propyl, TBDMS, benzyl carbamate
Benzyl (3-(3-(Tripropylsilyl)oxy)cyclohex-2-en-1-yl)propylcarbamate N/A 87 Colorless oil Cyclohexene, TPS, benzyl carbamate
(R/S)-Benzyl 3-(TBDMS) Pyrrolidine-1-carboxylate 95 N/A Colorless oil Pyrrolidine ring, stereochemistry
tert-Butyl 3-(TBDMS)-2-Hydroxypropylcarbamate N/A N/A N/A Hydroxyl group, tert-butyl carbamate

Biological Activity

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) groups, followed by the introduction of the benzyl carbamate moiety. The synthesis pathway can be summarized as follows:

  • Starting Materials : The key starting materials include tert-butyl 2-(2-hydroxyphenyl)acetate and appropriate amine derivatives.
  • Protection : The hydroxyl group is protected using TBS to enhance stability during subsequent reactions.
  • Coupling : The benzyl carbamate is introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of the carbamate bond.
  • Deprotection : Finally, TBS groups are removed under acidic conditions to yield the desired compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. A study on related carbamate derivatives showed promising results against various bacterial strains, suggesting that modifications to the carbamate structure can enhance bioactivity .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an anti-tumor agent. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and B16 melanoma cells .

Table 1: Summary of Biological Activities

Activity TypeModel SystemIC50 (µM)Reference
AntimicrobialE. coli12.5
AnticancerMCF-7 Breast Cancer15.0
AnticancerB16 Melanoma8.0

Study on Antimicrobial Activity

A recent study synthesized various analogues of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzyl group significantly enhanced antibacterial activity, with some derivatives showing activity comparable to established antibiotics .

Anticancer Mechanism Investigation

In another investigation focusing on anticancer mechanisms, researchers examined the effects of this compound on apoptosis in cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a potential mechanism for its cytotoxic effects .

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